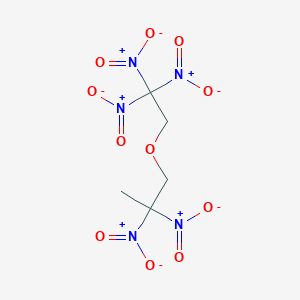![molecular formula C8H20IN3 B14276007 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide CAS No. 132771-35-8](/img/structure/B14276007.png)
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide typically involves the alkylation of amines. One common method is the exhaustive methylation of a primary amine using methyl iodide. This process involves multiple steps of nucleophilic substitution (SN2) reactions, where the amine reacts with methyl iodide to form a quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale alkylation reactions. These reactions are carried out in sealed reactors to prevent the escape of volatile amines and to ensure complete conversion to the desired quaternary ammonium salt .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions typically produce quaternary ammonium salts .
Scientific Research Applications
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants and disinfectants.
Mechanism of Action
The mechanism of action of 2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids, and the pathways involved are primarily related to membrane disruption .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A tertiary amine with similar alkylation properties.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar chemical behavior.
N,N-Dimethyl-N-propylamine: A tertiary amine that can undergo similar alkylation reactions.
Uniqueness
2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific structure, which allows it to form stable complexes with various drugs and other molecules. This property makes it particularly useful in drug delivery and other biomedical applications .
Properties
CAS No. |
132771-35-8 |
|---|---|
Molecular Formula |
C8H20IN3 |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
2-(1-aminopropylideneamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20N3.HI/c1-5-8(9)10-6-7-11(2,3)4;/h5-7H2,1-4H3,(H2,9,10);1H/q+1;/p-1 |
InChI Key |
QIVKTWIEWXEQMW-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=NCC[N+](C)(C)C)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)


![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

